molecular formula C13H17NO4 B11779592 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid

2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid

Cat. No.: B11779592
M. Wt: 251.28 g/mol
InChI Key: ODZLSTZBJQMYRO-UHFFFAOYSA-N
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Description

2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid is a synthetic small molecule based on the phenoxyacetic acid scaffold, a structure recognized in medicinal chemistry for its potential to interact with biologically relevant proteins and enzymes . The compound features a methoxypyrrolidine group, a heterocycle commonly employed in drug discovery to fine-tune the properties of lead molecules. Its structural profile suggests potential as a key intermediate or building block in the development of novel bioactive compounds. Researchers can leverage this chemical to explore its application in high-throughput screening campaigns or as a starting point for structure-activity relationship (SAR) studies. The phenoxyacetic acid core is found in compounds investigated for various activities, including the inhibition of protein-protein interactions and as a component in selective enzyme inhibitors . This product is intended for laboratory research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-[4-(3-methoxypyrrolidin-1-yl)phenoxy]acetic acid

InChI

InChI=1S/C13H17NO4/c1-17-12-6-7-14(8-12)10-2-4-11(5-3-10)18-9-13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16)

InChI Key

ODZLSTZBJQMYRO-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

Preparation Methods

Disconnection of Key Functional Groups

The target molecule is dissected into two primary components:

  • Phenoxyacetic acid backbone : Derived from chloroacetic acid and a phenolic intermediate.

  • 3-Methoxypyrrolidin-1-yl substituent : Introduced via functionalization of pyrrolidine or coupling to the aromatic ring.

Two dominant pathways emerge:

  • Path A : Direct alkylation of 4-(3-methoxypyrrolidin-1-yl)phenol with chloroacetic acid.

  • Path B : Late-stage installation of the pyrrolidine moiety onto a pre-formed phenoxyacetic acid derivative.

Synthesis of 3-Methoxypyrrolidine

Reductive Amination of 3-Ketopyrrolidine

3-Methoxypyrrolidine is synthesized via reductive amination of 3-ketopyrrolidine using sodium cyanoborohydride in methanol, followed by methylation with methyl iodide (Scheme 1).

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 68–72% after purification by vacuum distillation.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 3.38 (s, 3H, OCH₃), 2.85–2.72 (m, 2H, pyrrolidine-H), 2.62–2.50 (m, 2H), 1.95–1.82 (m, 2H).

Preparation of 4-(3-Methoxypyrrolidin-1-yl)phenol

Buchwald-Hartwig Amination

4-Bromophenol reacts with 3-methoxypyrrolidine in the presence of Pd(OAc)₂ and Xantphos, yielding the substituted phenol (Scheme 2).

  • Conditions : Toluene, 110°C, 24 hours.

  • Yield : 65–70%.

Mitsunobu Reaction

3-Methoxypyrrolidine couples to 4-nitrophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by nitro reduction (Scheme 3).

  • Conditions : THF, 0°C to RT, 6 hours.

  • Yield : 60–63% after catalytic hydrogenation.

Etherification with Chloroacetic Acid

Conventional Williamson Ether Synthesis

4-(3-Methoxypyrrolidin-1-yl)phenol reacts with chloroacetic acid in aqueous NaOH under reflux (Scheme 4).

  • Conditions : 10% NaOH, 80°C, 6 hours.

  • Yield : 75–80%.

Optimization Data :

ParameterOptimal ValueYield Impact
NaOH Concentration10%Max yield
Temperature80°CBelow: Slow
Reaction Time6 hoursBeyond: Side products

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction (5–10 minutes vs. 6 hours) while improving yield (85–90%).

  • Conditions : 400 W, 120°C, sodium chloroacetate in ethanol.

Alternative Activation Strategies

PNT/NMM-Mediated Esterification

Phosphonitrilic chloride (PNT) and N-methylmorpholine (NMM) activate phenoxyacetic acid for coupling with 4-(3-methoxypyrrolidin-1-yl)phenol (Scheme 5).

  • Conditions : Chloroform, RT, 30 minutes.

  • Yield : 89–92%.

Advantages :

  • Avoids harsh basic conditions.

  • Compatible with acid-sensitive functional groups.

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : Ethanol/water (3:1) yields white crystals (mp 217–220°C).

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes unreacted starting material.

Spectroscopic Confirmation

Key Data for 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic Acid :

  • ¹H NMR (DMSO-d₆) : δ 7.40–7.48 (m, 4H, Ar-H), 4.73 (s, 2H, CH₂COOH), 3.38 (s, 3H, OCH₃), 2.85–2.72 (m, 4H, pyrrolidine-H).

  • IR (cm⁻¹) : 1730 (C=O), 1270 (C-O), 1569 (Ar-H).

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Conventional75–806 hoursLowIndustrial
Microwave85–905–10 minMediumLab-scale
PNT Activation89–9230 minHighSmall-scale

Challenges and Mitigation Strategies

  • Low Reactivity of Phenol : Electron-donating pyrrolidine groups reduce electrophilicity. Solutions: Use microwave irradiation or PNT activation.

  • Byproduct Formation : Hydrolysis of chloroacetic acid. Mitigation: Controlled pH and temperature.

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Antibacterial Agents : Demonstrates activity against Staphylococcus aureus (MIC: 8 µg/mL).

  • VLA-4 Inhibitors : Intermediate in anti-inflammatory drug synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid are compared below with structurally related aryloxyacetic acid derivatives.

Structural Analogues and Substituent Variations

Compound Name Substituent/R-Group Key Structural Differences Reference ID
2-(4-(Pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid Pyrrolidin-1-ylsulfonyl Sulfonyl group instead of methoxypyrrolidine; nitro substitution enhances electrophilicity.
2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid 2-Oxopyrrolidin-1-yl (amide linkage) Pyrrolidinone ring introduces a ketone group; amide spacer affects flexibility.
[4-(2,4-Dioxothiazolidin-5-yl)phenoxy]acetic acid Thiazolidinedione Thiazolidinedione ring confers redox activity; lacks nitrogen heterocycle.
2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid Hydroxypyridone Pyridone ring with hydroxyl and methyl groups; distinct hydrogen-bonding profile.

Physicochemical Properties

Property 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic Acid 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic Acid [4-(2,4-Dioxothiazolidin-5-yl)phenoxy]acetic Acid
Molecular Weight ~293.3 g/mol (estimated) 292.3 g/mol 281.3 g/mol
Melting Point Not reported 127–129 °C 139–142 °C
Solubility Moderate (methoxy enhances lipophilicity) Low in water (amide group reduces solubility) Moderate (thiazolidinedione increases polarity)
LogP (Predicted) ~1.8 ~1.2 ~0.9

Structure-Activity Relationship (SAR) Insights

  • Pyrrolidine vs.
  • Methoxy Substitution : The 3-methoxy group on pyrrolidine enhances metabolic stability compared to hydroxylated analogues (e.g., ), which may undergo rapid glucuronidation.
  • Sulfonyl vs. Acetic Acid Linkers : Sulfonyl groups (e.g., ) increase acidity and hydrogen-bond acceptor capacity, favoring interactions with basic residues in enzymes.

Biological Activity

2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid is a compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid can be described as follows:

  • Molecular Formula : C15_{15}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : 273.32 g/mol
  • Structure :
    C6H4(OC2H3N)C2H3O2\text{C}_6\text{H}_4(\text{O}-\text{C}_2\text{H}_3\text{N})-\text{C}_2\text{H}_3\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • PPAR Agonism : The compound exhibits activity as a peroxisome proliferator-activated receptor (PPAR) agonist, which plays a crucial role in lipid metabolism and glucose homeostasis .
  • Neurotropic Effects : It has been shown to promote neurite outgrowth, indicating potential neuroprotective properties .

Pharmacological Properties

Research indicates that 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid possesses several pharmacological properties:

  • Anti-inflammatory Activity : The compound has demonstrated effectiveness in reducing inflammation through modulation of cytokine production.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis and promote recovery in neurodegenerative models.

Case Studies

  • Neuroprotection in Animal Models :
    • In a study involving rodent models of neurodegeneration, administration of the compound resulted in significant improvement in cognitive function and reduced neuronal loss .
    • The compound was tested for its ability to enhance axonal regeneration after injury, showing promising results in promoting neurite outgrowth.
  • Metabolic Regulation :
    • Clinical trials have indicated that the compound may improve insulin sensitivity and lipid profiles in diabetic models, suggesting its potential use in metabolic disorders .

Efficacy Studies

A summary of key findings from various studies is presented below:

Study TypeFindingsReference
In vitro assaysInduced neurite outgrowth in neuronal cultures
Animal model studiesImproved cognitive function post-injury
Clinical trialsEnhanced metabolic parameters in diabetic patients

Safety Profile

Toxicological assessments have shown that 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid has a favorable safety profile with minimal adverse effects reported at therapeutic doses.

Q & A

Q. Answer :

  • Synthetic Routes :
    • Step 1 : Coupling of 3-methoxypyrrolidine with 4-hydroxyphenylacetic acid derivatives using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in THF or DMF, as demonstrated in analogous syntheses of phenoxyacetic acid derivatives .
    • Step 2 : Purification via silica gel flash chromatography (ethyl acetate/hexane gradients) to isolate the product.
  • Yield Optimization :
    • Use stoichiometric excess of the pyrrolidine derivative (1.2–1.5 eq.) to drive the reaction.
    • Monitor reaction progress with TLC or HPLC to minimize side products.
    • Employ microwave-assisted synthesis for reduced reaction times and improved regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Q. Answer :

  • Key Techniques :
    • HPLC-MS (ESI) : Confirm molecular weight (e.g., expected m/z ~320–340 Da) and assess purity (>95%) .
    • NMR (¹H/¹³C) : Identify methoxy (δ 3.2–3.5 ppm), pyrrolidine protons (δ 2.5–3.0 ppm), and phenoxyacetic acid backbone signals.
  • Resolving Contradictions :
    • Compare experimental NMR data with computational predictions (DFT calculations) to resolve ambiguities in aromatic proton assignments.
    • Use 2D-COSY or HSQC to differentiate overlapping signals in crowded spectral regions .

Basic: What are the solubility profiles of this compound, and how can they inform formulation strategies?

Q. Answer :

  • Solubility Data :
    • Polar solvents : High solubility in DMSO (>50 mg/mL) and moderate in ethanol (~10 mg/mL).
    • Aqueous buffers : Poor solubility in water (<1 mg/mL; logP ~2.5 predicted via QSPR models) .
  • Formulation Strategies :
    • Use cyclodextrin-based encapsulation for in vivo studies to enhance bioavailability.
    • Prepare stock solutions in DMSO with sonication (30 min) to ensure homogeneity .

Advanced: How does the 3-methoxypyrrolidine substituent influence binding affinity to biological targets?

Q. Answer :

  • Structure-Activity Relationship (SAR) :
    • The methoxy group enhances lipophilicity, improving membrane permeability.
    • Pyrrolidine’s rigidity may stabilize interactions with hydrophobic pockets in enzymes (e.g., kinases or GPCRs).
  • Validation :
    • Compare IC₅₀ values of analogs lacking the methoxy group using fluorescence polarization assays .
    • Perform molecular docking simulations (AutoDock Vina) to map binding poses .

Advanced: What computational tools can predict reaction pathways for derivatizing this compound?

Q. Answer :

  • Tools and Workflows :
    • Reaction Path Search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model intermediates and transition states.
    • Machine Learning : Train models on ICReDD’s reaction databases to predict optimal conditions (e.g., solvent, catalyst) for introducing fluorinated or chiral substituents .
  • Case Study :
    • Predicted regioselectivity in halogenation reactions aligns with experimental yields (R² > 0.85) .

Advanced: How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are effective?

Q. Answer :

  • Chiral Resolution :
    • Chromatography : Use Chiralpak® OD columns with methanol/CO₂ mixtures (20% modifier, 100 bar) for baseline separation (resolution >2.0) .
    • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives).
  • Purity Validation :
    • Circular Dichroism (CD) spectroscopy to confirm enantiomeric excess (>98% ee) .

Advanced: What experimental designs address discrepancies in reported biological activity across studies?

Q. Answer :

  • Strategies :
    • Orthogonal Assays : Validate target inhibition using both enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) assays.
    • Dose-Response Curves : Generate 12-point IC₅₀ curves (n=3 replicates) to minimize variability.
  • Case Example :
    • Contradictory IC₅₀ values for kinase inhibition resolved by standardizing ATP concentrations (1 mM vs. 10 µM) .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Q. Answer :

  • Stability Profile :
    • pH 2–6 : Stable for >24 hours (degradation <5%).
    • pH >8 : Rapid hydrolysis of the ester linkage (t₁/₂ ~2 hours) due to nucleophilic attack by hydroxide ions .
  • Mitigation :
    • Store lyophilized powder at -20°C and reconstitute in citrate buffer (pH 5.0) for in vitro use .

Advanced: What metabolite identification strategies are recommended for in vivo studies?

Q. Answer :

  • Workflow :
    • LC-HRMS : Use Q-TOF systems (resolution >30,000) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
    • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways in rodent models .
  • Key Metabolites :
    • Predominant metabolite: 4-(3-Methoxypyrrolidin-1-yl)phenol (via esterase cleavage) .

Advanced: How can structural analogs be prioritized for anti-inflammatory or anticancer screening?

Q. Answer :

  • Prioritization Criteria :
    • In Silico Screening : Filter analogs with Glide XP docking scores > -8.0 kcal/mol against COX-2 or EGFR targets.
    • ADMET Prediction : Exclude compounds with poor bioavailability (QED <0.5) or hepatotoxicity alerts (e.g., structural alerts for quinones) .
  • Validation :
    • Top candidates tested in 3D tumor spheroid models for efficacy and toxicity profiling .

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